molecular formula C14H10FNO B12047654 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one

2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one

Cat. No.: B12047654
M. Wt: 227.23 g/mol
InChI Key: GEGZBSFUOBTQNX-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one is an organic compound that features a fluorinated phenyl group attached to an isoindolinone core

Preparation Methods

The synthesis of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of nickel dichloride with substituted phenyl ligands, followed by characterization using techniques such as elemental analysis, FT-IR, ESI–MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can be compared with other similar compounds, such as 2-(4-Fluoro-phenyl)-ethylamine and other fluorinated phenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its isoindolinone core, which imparts distinct chemical and biological properties .

Similar Compounds

Properties

Molecular Formula

C14H10FNO

Molecular Weight

227.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H10FNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2

InChI Key

GEGZBSFUOBTQNX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F

Origin of Product

United States

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